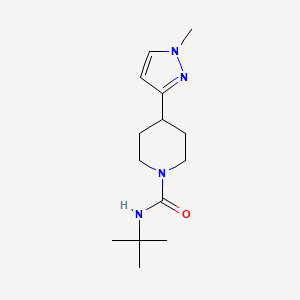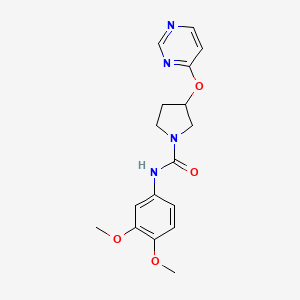![molecular formula C17H16N6O2 B6427534 4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2034327-54-1](/img/structure/B6427534.png)
4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound that features a unique combination of a pyrimidine ring, a triazole ring, and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Pyrrolidine Ring Formation: The pyrrolidine ring is often synthesized through a cyclization reaction involving a suitable precursor, such as a dihaloalkane and an amine.
Coupling Reactions: The triazole and pyrrolidine intermediates are then coupled with a pyrimidine derivative through nucleophilic substitution or other coupling reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where various nucleophiles replace hydrogen atoms or other substituents on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring may yield N-oxide derivatives, while nucleophilic substitution on the pyrimidine ring can produce a variety of substituted pyrimidines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, 4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine has shown potential as an anti-inflammatory agent. It can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Medicine
In medicine, this compound is being investigated for its anticancer properties. It has been found to inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity and biological activity make it a valuable intermediate in the synthesis of various active compounds.
Mechanism of Action
The mechanism of action of 4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. For instance, it can bind to enzymes involved in the inflammatory pathway, inhibiting their activity and thus reducing inflammation. In cancer cells, it may interact with proteins that regulate the cell cycle, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine
- 4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine
Uniqueness
Compared to these similar compounds, 4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine exhibits unique biological activities due to the presence of the pyrimidine ring. This ring can interact with different biological targets, enhancing the compound’s efficacy in various applications.
Properties
IUPAC Name |
(2-phenyltriazol-4-yl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c24-17(15-10-20-23(21-15)13-4-2-1-3-5-13)22-9-7-14(11-22)25-16-6-8-18-12-19-16/h1-6,8,10,12,14H,7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZROBAYGDIZHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl}-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6427457.png)

![5-(2-chlorobenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6427475.png)
![2-[(4-fluorophenyl)sulfanyl]-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one](/img/structure/B6427480.png)
![1-(2-oxo-2-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethyl)pyrrolidine-2,5-dione](/img/structure/B6427482.png)
![1-methyl-3-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole](/img/structure/B6427485.png)
![2-(2-fluorophenoxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one](/img/structure/B6427487.png)
![2-(4-fluorophenoxy)-N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]acetamide](/img/structure/B6427504.png)
![2-{1-oxo-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-2-yl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B6427510.png)
![N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B6427515.png)
![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-1-benzofuran-2-carboxamide](/img/structure/B6427521.png)
![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(trifluoromethyl)benzamide](/img/structure/B6427527.png)
![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-9H-xanthene-9-carboxamide](/img/structure/B6427533.png)

